(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
Description
The compound (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone (CAS: 445268-78-0) is a thienopyridine derivative with the molecular formula C₂₁H₁₅BrN₂O₂S and a molecular weight of 445.38 g/mol . It features a thieno[2,3-b]pyridine core substituted with an amino group at position 3, a methyl group at position 6, and a 4-bromophenyl methanone moiety at position 2.
Key physical properties include:
Properties
IUPAC Name |
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-8-2-7-11-12(17)14(20-15(11)18-8)13(19)9-3-5-10(16)6-4-9/h2-7H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELAWIHBMPRLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone, identified by its CAS number 326915-48-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H11BrN2OS
- Molecular Weight : 347.23 g/mol
- Structure : The compound features a thieno[2,3-b]pyridine core substituted with an amino group and a bromophenyl moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including our compound of interest. For example, research demonstrated that related compounds effectively reduced the cancer stem cell fraction in MDA-MB-231 breast cancer cells. The mechanism involved a metabolic shift from anaerobic glycolysis to aerobic pathways, enhancing cytotoxicity against cancer cells.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Treatment Duration (h) |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 0.05 | 24 |
| Compound 1 | MDA-MB-231 | 2.5 | 48 |
| Compound 1 | MDA-MB-231 | 25 | 72 |
| Compound 1 | MCF-7 | Varies | Varies |
The results indicated that higher concentrations and longer exposure times significantly increased cytotoxicity, particularly in the MDA-MB-231 cell line, which is known for its aggressive nature .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in cancer metabolism or modulate signaling pathways critical for cell survival and proliferation.
Case Studies
In a notable study involving thieno[2,3-b]pyridine derivatives, researchers observed that treatment led to significant apoptosis in both MDA-MB-231 and MCF-7 cell lines. The increase in apoptotic markers was quantified using flow cytometry techniques, confirming the compound's effectiveness in inducing cell death through both early and late apoptosis mechanisms .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial studies suggest that the compound exhibits favorable absorption characteristics; however, detailed toxicological assessments are necessary to ascertain safety profiles.
Table 2: Preliminary Toxicological Data
| Parameter | Value |
|---|---|
| Acute Toxicity | Toxic if swallowed |
| Metabolism | CYP450 involvement suspected |
| Excretion | Primarily fecal |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the thienopyridine core and aryl methanone group significantly influence solubility, stability, and bioactivity. Below is a comparative analysis of key analogs:
Key Observations :
- Steric and Electronic Effects: Bulky substituents like 3,4-dimethoxyphenyl (Compound 12b ) reduce yields due to steric hindrance during synthesis. Electron-withdrawing groups (e.g., Br, CF₃) stabilize the methanone carbonyl, as seen in IR spectra .
- Synthetic Accessibility : Yields vary significantly (e.g., 43.1% for 7e vs. 61.2% for 7g ), suggesting that electron-donating groups (e.g., NH₂) facilitate cyclization reactions.
Spectroscopic and Solubility Trends
- UV-Vis and Fluorescence: Compounds with extended conjugation (e.g., biphenyl in 7h ) exhibit redshifted absorption maxima compared to monosubstituted analogs. Solvent polarity also impacts fluorescence; for example, tetrahydroquinoline derivatives (e.g., Compound 2 ) show solvatochromism in polar solvents .
- Solubility: Amino and hydroxyl groups improve aqueous solubility, whereas bromine or trifluoromethyl groups enhance organic solvent compatibility .
Q & A
Q. Critical parameters :
- Temperature (70–90°C for optimal acylation).
- Exclusion of moisture to prevent hydrolysis of intermediates.
- Use of inert atmosphere (N2/Ar) to stabilize reactive intermediates .
How can researchers employ spectroscopic and crystallographic techniques to unambiguously confirm the structure of this compound?
Answer:
Spectroscopic methods :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.5 ppm) and carbon types (e.g., carbonyl C=O at ~190 ppm) .
- Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 514 [M<sup>+</sup>] for analogs) and fragmentation patterns .
Q. Crystallography :
- Single-crystal X-ray diffraction : Resolves 3D structure, bond angles, and packing motifs. For example, a related compound showed a dihedral angle of 45.2° between thienopyridine and phenyl rings .
Validation : Cross-referencing spectral data with computational predictions (DFT calculations) ensures accuracy .
What strategies are recommended for modifying the core structure to conduct structure-activity relationship (SAR) studies while maintaining the thienopyridine pharmacophore?
Answer:
Key modifications :
- Phenyl ring substitutions : Replace 4-bromo with electron-withdrawing groups (e.g., Cl, CF3) to enhance target binding. A study showed 4-chlorophenyl analogs increased kinase inhibition by 30% .
- Methyl group replacement : Substitute the 6-methyl group with bulkier alkyl chains (e.g., ethyl) to modulate lipophilicity .
Q. Methodology :
- Parallel synthesis : Use combinatorial libraries to generate derivatives with systematic substituent variations.
- In silico screening : Prioritize candidates via molecular docking against target proteins (e.g., kinases) .
What experimental approaches are critical for evaluating the compound's metabolic stability and pharmacokinetic properties in preclinical models?
Answer:
In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated metabolism. Measure half-life (t1/2) and intrinsic clearance .
- Plasma protein binding : Use equilibrium dialysis to determine free fraction (% unbound) .
Q. In vivo studies :
- Rodent PK profiling : Administer intravenously/orally to calculate bioavailability (F%), Cmax, and t1/2. For analogs, oral bioavailability ranged from 15–40% .
How can researchers resolve discrepancies between in vitro bioactivity data and computational docking predictions for this compound?
Answer:
Root causes :
- Solvent effects or protein flexibility not modeled in docking.
- Off-target interactions (e.g., allosteric binding).
Q. Resolution strategies :
- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess conformational changes in the target protein .
- Binding free energy calculations : Use MM-PBSA/GBSA to refine affinity predictions. A study on kinase inhibitors improved correlation (R<sup>2</sup> = 0.89) between computed and experimental IC50 values .
What advanced analytical methodologies enable detection and quantification of this compound in complex biological matrices during ADME studies?
Answer:
LC-MS/MS :
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Ionization : ESI+ with MRM transitions (e.g., m/z 413 → 238 for quantification).
- Sensitivity : LOD of 0.1 ng/mL in plasma .
Q. Sample preparation :
- Protein precipitation (acetonitrile) or SPE (C18 cartridges) for matrix cleanup.
- Internal standardization with deuterated analogs to correct for ion suppression .
How does the electronic nature of the 4-bromophenyl substituent influence the compound's reactivity in cross-coupling reactions?
Answer:
Bromine as a directing group :
- Facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids) due to its electronegativity and leaving group ability.
- Reaction conditions : Pd(PPh3)4 catalyst, K2CO3 base, in toluene/ethanol (80°C, 12 hours) yields biaryl derivatives .
Electronic effects : The bromine atom withdraws electron density, activating the phenyl ring for nucleophilic aromatic substitution (SNAr) at the para position .
What in vitro models are appropriate for assessing the compound's potential neurotoxicity during early-stage development?
Answer:
Models :
- SH-SY5Y neuronal cells : Measure cell viability (MTT assay) and oxidative stress markers (ROS, glutathione levels) after 24–48 hour exposure .
- Microglia activation assays : Monitor pro-inflammatory cytokines (IL-6, TNF-α) via ELISA to predict neuroinflammatory risks .
Dose range : 1–100 µM, with LC50 determination for safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
